molecular formula C9H5BrClN B1286697 2-Bromo-7-chloroquinoline CAS No. 1044764-18-2

2-Bromo-7-chloroquinoline

Cat. No.: B1286697
CAS No.: 1044764-18-2
M. Wt: 242.5 g/mol
InChI Key: GOMIDBWHBBLQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-7-chloroquinoline is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the second and seventh positions of the quinoline ring, respectively. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinoline typically involves the bromination and chlorination of quinoline. One common method is the bromination of 7-chloroquinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid yields 2-phenyl-7-chloroquinoline .

Scientific Research Applications

2-Bromo-7-chloroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloroquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison: 2-Bromo-7-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity in synthetic applications .

Properties

IUPAC Name

2-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIDBWHBBLQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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